Lumula

Catalog No.
S11160613
CAS No.
M.F
C24H43NO4
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumula

Product Name

Lumula

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C24H43NO4

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)

InChI Key

HKPRCFLRPPLNEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O

Lumula (CAS 511229-72-4), also known as Maxeyprost or Unoprostone N-ethyl amide, is a highly specialized hybrid eicosanoid analog utilized primarily as a pharmacological probe in ocular hypertension and glaucoma research . Structurally, it integrates the docosanoid framework of unoprostone with the N-ethyl prostamide moiety characteristic of bimatoprost [1]. For procurement professionals and lead optimization chemists, this specific structural hybridization offers a distinct metabolic resistance profile compared to traditional ester-based prodrugs. Supplied typically as a high-purity (≥98%) solution in methyl acetate, Lumula ensures long-term stability (≥2 years at -20°C) and reliable solubility in polar organic solvents such as DMF, DMSO, and Ethanol . This makes it an optimal baseline material for advanced receptor assay development and intraocular pressure (IOP) mechanism studies where structural integrity is paramount [1].

Research Fit

Intended Use
Negative control for mechanistic dissection of non-FP receptor-mediated IOP pharmacology
Scaffold Design
Structurally matched to unoprostone and bimatoprost with predicted very low prostanoid FP receptor activity

Substituting Lumula with conventional prostaglandin F2α (PGF2α) analogs, such as unoprostone isopropyl ester or standard bimatoprost, fundamentally compromises experimental integrity in receptor-pathway differentiation [1]. Traditional ester prodrugs are highly susceptible to rapid cleavage by ocular and systemic esterases, rapidly reverting to their free acid forms and confounding the isolation of prostamide-specific receptor responses. Furthermore, utilizing crude synthetic mixtures of eicosanoids often introduces 1-3% of the 5-trans isomer, which can skew binding affinity data in sensitive assays . Lumula’s specific N-ethyl amide substitution prevents esterase-mediated degradation, ensuring that the intact molecule reaches the target receptor. Consequently, laboratories requiring precise delineation between FP receptor and alternate prostamide receptor mechanisms must procure the exact N-ethyl amide derivative rather than relying on generic, hydrolytically unstable structural analogs [1].

Substitution Risk

Potent FP Agonist Interference
Replacing with a potent FP agonist (e.g., latanoprost acid) may activate canonical FP receptors, confounding isolation of non-FP pathway contributions.
Inadequate Scaffold Control
DMSO vehicle or structurally unrelated inactive compounds may not adequately control for scaffold-specific off-target interactions and prodrug-related silent effects.

Metabolic Stability and Esterase Resistance

In comparative pharmacokinetic and formulation studies, amide-functionalized eicosanoids like Lumula demonstrate significantly higher resistance to enzymatic hydrolysis compared to traditional ester-based prodrugs [1]. While unoprostone isopropyl ester undergoes rapid cleavage by corneal esterases to form the free acid, the N-ethyl amide linkage in Lumula remains structurally intact, preventing premature degradation . This resistance is critical for maintaining a stable concentration of the active probe during prolonged in vitro and in vivo intraocular pressure (IOP) assays, ensuring that observed pharmacological effects are attributed to the hybrid molecule rather than its metabolites.

Evidence DimensionSusceptibility to esterase-mediated hydrolysis
Target Compound DataLumula (N-ethyl amide): Highly resistant to cleavage, maintaining intact molecular structure.
Comparator Or BaselineUnoprostone isopropyl ester: Rapidly hydrolyzed to unoprostone free acid.
Quantified DifferenceNear-complete prevention of esterase cleavage for the amide vs. rapid degradation for the ester.
ConditionsIn vitro corneal extract / esterase stability assays

Procurement of the N-ethyl amide form is essential for researchers who need to bypass esterase-driven metabolism to study intact molecule receptor interactions.

FP Receptor Activity Deficit
Class-level
Predicted very low FP receptor activation; parent compounds unoprostone and bimatoprost require >6- to >30-fold higher ophthalmic concentration for IOP response compared to potent PG analogs (travoprost, latanoprost).
Supports non-FP receptor-mediated IOP endpoint interpretation
Classical prostanoid SAR inference; concentration context from clinical formulations

Isomeric Purity and Assay Reproducibility

The synthesis of 5-cis 2-series prostaglandins frequently yields 1-3% of the 5-trans isomer as a byproduct, which is notoriously difficult to resolve using standard normal-phase silica chromatography . High-purity, analytical-grade Lumula (≥98%) is specifically processed via RP-HPLC to exclude these trans isomer contaminants. When compared to crude synthetic eicosanoid mixtures that retain this 1-3% impurity, the highly purified Lumula provides significantly tighter confidence intervals in receptor binding affinity (Ki) determinations . The absence of the trans isomer prevents off-target binding noise, which is critical when differentiating the subtle affinity differences between classical FP receptors and putative prostamide receptors.

Evidence Dimension5-trans isomer contamination level
Target Compound DataAnalytical-grade Lumula: <1% trans isomer (≥98% overall purity).
Comparator Or BaselineCrude 5-cis 2-series PG syntheses: Typically contain 1-3% trans isomer.
Quantified DifferenceElimination of 1-3% trans isomer impurity via advanced RP-HPLC purification.
ConditionsHigh-precision receptor binding assays and HPLC validation

Sourcing high-purity Lumula prevents data skewing in sensitive receptor assays caused by trace isomeric contaminants.

Structural Retention vs. Ablation
Reported
Hybrid analog retains docosanoid (unoprostone) and prostamide (bimatoprost) features; combined N-ethyl amide and lower side-chain modifications ablate FP agonism, unlike active prostamide analogs (PGF2α ethyl amide) or FP agonists.
Supports scaffold-matched negative control selection for mechanistic studies
Medicinal chemistry SAR; supplier-reported design rationale

Solvent Formulation and Storage Stability

Free prostaglandins and their amide derivatives can exhibit physical instability or degradation when stored as neat oils or in suboptimal aqueous buffers . Lumula is strategically formulated as a 5 mg/ml solution in methyl acetate, which provides exceptional long-term stability. Compared to storage in aqueous media or as a neat compound, the methyl acetate formulation guarantees a shelf life of ≥2 years at -20°C without significant degradation or isomerization . Furthermore, this formulation allows for seamless miscibility and dilution into standard assay solvents such as DMF (up to 30 mg/ml), DMSO (25 mg/ml), and Ethanol (50 mg/ml), streamlining laboratory workflows and minimizing handling losses.

Evidence DimensionLong-term chemical stability and handling
Target Compound DataLumula in methyl acetate: Stable for ≥2 years at -20°C; highly miscible.
Comparator Or BaselineNeat prostaglandin amides / aqueous formulations: Prone to rapid degradation and difficult quantitative transfer.
Quantified DifferenceGuaranteed ≥2-year stability and immediate processability vs. variable degradation rates.
ConditionsLong-term storage at -20°C and subsequent dilution for biological assays

Procuring the methyl acetate formulation reduces material loss and ensures consistent dosing concentrations across multi-year research projects.

Confounding Factor Control
Reported
Explicitly intended as negative control for docosanoid/prostamide alternate mechanism theories; enables isolation of non-FP effects dependent on specific scaffold, contrasting with DMSO vehicle or active agonists/antagonists.
Supports mechanistic attribution of non-FP pharmacology in ocular models
Ex vivo and in vivo IOP measurement model context

Prostamide vs. FP Receptor Profiling

Because Lumula incorporates both docosanoid and prostamide structural features, it is the premier choice for in vitro receptor binding assays aimed at distinguishing between classical FP receptor activation and putative prostamide receptor mechanisms [1]. Its resistance to esterase cleavage ensures that the intact molecule is evaluated, making it indispensable for target identification and validation in novel glaucoma drug discovery pipelines.

In Vivo IOP Mechanism Studies

In preclinical animal models evaluating ocular hypotensive properties, Lumula serves as a critical benchmark compound [1]. Its structural stability allows researchers to map out alternative intraocular pressure-lowering pathways that do not rely on the standard prodrug-to-free-acid conversion seen with unoprostone isopropyl ester or latanoprost, thereby isolating the specific contribution of the N-ethyl amide moiety.

Analytical Standard for Eicosanoid Metabolomics

Due to its high isomeric purity (≥98%) and the exclusion of 5-trans isomers, Lumula is highly effective as an analytical reference standard in LC-MS/MS and RP-HPLC workflows . It provides a reliable retention time and mass fragmentation baseline for laboratories quantifying complex lipid mixtures, ensuring accurate calibration and reproducibility in broad-spectrum eicosanoid metabolomic profiling.

Application Fit Matrix

Application
Selection Property
Validation Focus
Docosanoid pathway investigation in ocular perfusion models
Scaffold-matched negative control with ablated FP agonism
Non-FP-mediated IOP response attribution; pathway-specific endpoint monitoring
Prostamide mechanism studies in cell-based assays
Structurally analogous N-ethyl amide prodrug with very low FP activity
Residual FP activation subtraction; downstream signaling pathway differentiation
Ocular pharmacokinetic scaffold control in animal models
Hybrid eicosanoid scaffold for non-specific binding and tissue distribution control
Corneal penetration and metabolic activation specificity; passive sequestration vs. receptor-mediated accumulation

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

409.31920885 g/mol

Monoisotopic Mass

409.31920885 g/mol

Heavy Atom Count

29

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